molecular formula C4H7ClN4O2 B13521336 2-(3-amino-4H-1,2,4-triazol-4-yl)acetic acid hydrochloride

2-(3-amino-4H-1,2,4-triazol-4-yl)acetic acid hydrochloride

Cat. No.: B13521336
M. Wt: 178.58 g/mol
InChI Key: CPXKGKNWZJGSRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-amino-4H-1,2,4-triazol-4-yl)acetic acid hydrochloride: is a heterocyclic compound that contains a triazole ring. Triazoles are known for their wide range of biological activities, including antifungal, anticancer, antiviral, antibacterial, anti-inflammatory, and antioxidant properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-amino-4H-1,2,4-triazol-4-yl)acetic acid hydrochloride typically involves the reaction of 3-amino-1,2,4-triazole with various electrophiles. One common method is the reaction of 3-amino-1,2,4-triazole with chloroacetic acid in the presence of a base, followed by acidification to obtain the hydrochloride salt . The reaction conditions often include heating and the use of solvents such as water or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-(3-amino-4H-1,2,4-triazol-4-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions may produce various substituted triazoles .

Scientific Research Applications

Chemistry: In chemistry, 2-(3-amino-4H-1,2,4-triazol-4-yl)acetic acid hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the development of new materials with specific properties .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. It has shown promise in inhibiting enzymes such as alpha-amylase and alpha-glucosidase .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its use as an anticancer, antiviral, and antibacterial agent .

Industry: In industry, this compound is used in the synthesis of agrochemicals and pharmaceuticals. It is also used as an intermediate in the production of various chemical products .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C4H7ClN4O2

Molecular Weight

178.58 g/mol

IUPAC Name

2-(3-amino-1,2,4-triazol-4-yl)acetic acid;hydrochloride

InChI

InChI=1S/C4H6N4O2.ClH/c5-4-7-6-2-8(4)1-3(9)10;/h2H,1H2,(H2,5,7)(H,9,10);1H

InChI Key

CPXKGKNWZJGSRJ-UHFFFAOYSA-N

Canonical SMILES

C1=NN=C(N1CC(=O)O)N.Cl

Origin of Product

United States

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